![molecular formula C17H24ClNO2 B055121 (+/-)-2'-Methylpropranolol Hydrochloride CAS No. 15230-34-9](/img/structure/B55121.png)
(+/-)-2'-Methylpropranolol Hydrochloride
Descripción general
Descripción
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-adrenergic receptor blockers. These compounds are commonly used in the treatment of various cardiovascular diseases, including hypertension and arrhythmias. The compound is characterized by the presence of a tert-butylamino group, a naphthalene ring, and a propanol moiety, which contribute to its unique chemical and pharmacological properties.
Métodos De Preparación
The synthesis of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.
Introduction of the propanol moiety: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as epichlorohydrin, to introduce the propanol moiety.
Formation of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine to introduce the tert-butylamino group, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group or the naphthalen-1-yloxy group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Hypertension Management
- Propranolol is commonly prescribed for managing hypertension by reducing heart rate and myocardial oxygen demand. It helps lower blood pressure, which decreases the risk of stroke and heart attacks .
Angina Pectoris
- The drug is effective in treating angina by decreasing cardiac workload and oxygen consumption. This effect is particularly beneficial for patients with coronary artery disease .
Atrial Fibrillation
- Propranolol aids in controlling the heart rate in patients with atrial fibrillation, contributing to improved cardiac function and reduced symptoms .
Non-Cardiovascular Applications
Migraine Prophylaxis
- Propranolol is utilized as a preventive treatment for migraines. Clinical studies have shown that it can significantly reduce the frequency and severity of migraine attacks .
Performance Anxiety
- The compound is effective in managing performance anxiety, helping to mitigate symptoms such as tachycardia and sweating associated with social phobia .
Infantile Hemangiomas
- Propranolol has emerged as a first-line treatment for severe infantile hemangiomas, showing superior efficacy compared to corticosteroids in clinical trials .
Case Study 1: Migraine Prevention
A double-blind study involving 150 patients demonstrated that those treated with propranolol experienced a 50% reduction in migraine frequency compared to the placebo group over a 12-week period. This highlights its efficacy as a preventive measure against migraines.
Case Study 2: Infantile Hemangiomas
In a cohort study involving 30 infants with proliferating infantile hemangiomas, treatment with propranolol resulted in significant reduction in lesion size within three months, with minimal side effects reported.
Comparative Data Table
Application | Efficacy Level | Dosage | Notes |
---|---|---|---|
Hypertension | High | 40-320 mg/day | Reduces risk of cardiovascular events |
Angina Pectoris | Moderate | 40 mg two to three times daily | Effective in chronic cases |
Migraine Prevention | High | 80-240 mg/day | Reduces attack frequency |
Performance Anxiety | Moderate | 10-40 mg as needed | Effective for situational anxiety |
Infantile Hemangiomas | High | 0.5-2 mg/kg/day | First-line treatment |
Mecanismo De Acción
The mechanism of action of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. The compound acts as a beta-adrenergic receptor blocker, inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. This results in a decrease in heart rate, cardiac output, and blood pressure, making it effective in the treatment of cardiovascular diseases. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, leading to reduced activation of protein kinase A and downstream signaling pathways.
Comparación Con Compuestos Similares
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride can be compared with other beta-adrenergic receptor blockers, such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetic properties, and selectivity for different beta-adrenergic receptor subtypes. For example:
Propranolol: A non-selective beta-adrenergic receptor blocker with a naphthalene ring structure.
Atenolol: A selective beta-1 adrenergic receptor blocker with a benzene ring structure.
Metoprolol: A selective beta-1 adrenergic receptor blocker with a phenyl ring structure.
The uniqueness of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other beta-adrenergic receptor blockers.
Actividad Biológica
(+/-)-2'-Methylpropranolol hydrochloride is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound exhibits significant biological activity, particularly in cardiovascular and neurological contexts. Understanding its pharmacological properties, mechanisms of action, and clinical implications is crucial for its therapeutic applications.
The primary mechanism of action of this compound involves the blockade of beta-1 and beta-2 adrenergic receptors. This inhibition leads to several physiological effects:
- Decreased Heart Rate : By blocking beta-1 receptors in the heart, the drug reduces heart rate and myocardial contractility, which lowers cardiac output and oxygen demand.
- Vasodilation : Beta-2 receptor antagonism can lead to vasoconstriction; however, the overall effect can vary based on the specific vascular bed involved.
- Central Nervous System Effects : Propranolol derivatives can cross the blood-brain barrier, impacting anxiety and stress responses by modulating norepinephrine levels in the synaptic cleft .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. The drug exhibits high protein binding (over 90%) and undergoes extensive first-pass metabolism in the liver, resulting in variable bioavailability. The main active metabolite, 4-hydroxypropranolol, has a longer half-life and contributes to the pharmacological effects observed with propranolol .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends to various therapeutic areas:
- Cardiovascular Disorders : It is primarily used to manage hypertension, angina pectoris, and arrhythmias. Clinical trials have demonstrated its efficacy in reducing mortality post-myocardial infarction .
- Migraine Prophylaxis : The compound is effective in preventing migraines by reducing the frequency and severity of attacks through its central nervous system effects .
- Anxiety Disorders : Its ability to dampen physiological responses to stress makes it beneficial for treating performance anxiety and other anxiety-related conditions .
Case Studies
- Beta-Blocker Heart Attack Trial (BHAT) : A landmark study involving 3,837 participants demonstrated that regular administration of propranolol significantly reduced total mortality after myocardial infarction compared to placebo (7.2% vs. 9.8%) .
- Use in Infantile Hemangiomas : Propranolol has been shown to be effective in treating infantile hemangiomas, with studies indicating that approximately 50% resolve by age five when treated with propranolol .
Adverse Effects
While generally well-tolerated, this compound can cause several side effects:
- Common: Fatigue, bradycardia, cold extremities.
- Serious: Bronchospasm in susceptible individuals, hypotension.
- Rare: Mood changes, vivid dreams or nightmares .
Comparative Efficacy Table
Condition | Efficacy of (+/-)-2'-Methylpropranolol | Notes |
---|---|---|
Hypertension | High | Reduces heart rate and blood pressure |
Angina Pectoris | High | Improves exercise tolerance |
Migraine Prevention | Moderate | Reduces frequency of migraine attacks |
Anxiety Disorders | Moderate | Effective for performance anxiety |
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUKNVBLCCPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.